4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde
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Overview
Description
4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C16H13ClO5 and a molecular weight of 320.72 g/mol . This compound is characterized by the presence of a benzodioxole ring, a methoxy group, and a chloro substituent, making it a valuable intermediate in various chemical syntheses and research applications .
Mechanism of Action
Based on its structural features, it is a derivative of benzodioxole, a class of compounds that has been studied for various biological activities . Benzodioxole derivatives have been reported to exhibit anticancer activity, and some of them have been found to interact with microtubules and tubulin, leading to cell cycle arrest and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde typically involves the reaction of 6-chloro-1,3-benzodioxole with appropriate methoxybenzaldehyde derivatives under controlled conditions . The reaction is often catalyzed by palladium or copper catalysts and may require specific solvents and temperature conditions to achieve optimal yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve large-scale adaptations of the laboratory synthesis methods. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: 4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzoic acid.
Reduction: 4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde is used in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-methoxybenzaldehyde
- 6-chloro-1,3-benzodioxol-5-amine
- 6-CHLORO-3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2H-1,4-BENZOXAZINE
- 7-[(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHOXY]-8-HEXYL-2,3-DIHYDROCYCLOPENTA[C]CHROMEN-4(1H)-ONE
Uniqueness
4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications .
Properties
IUPAC Name |
4-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO5/c1-19-14-4-10(7-18)2-3-13(14)20-8-11-5-15-16(6-12(11)17)22-9-21-15/h2-7H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRPBHSQKSHUCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=CC3=C(C=C2Cl)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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